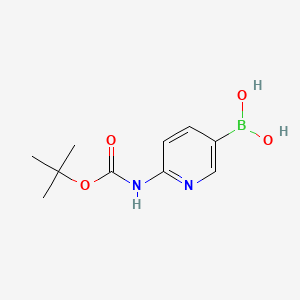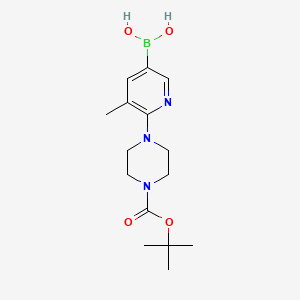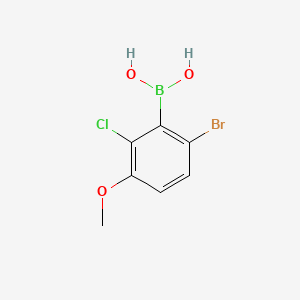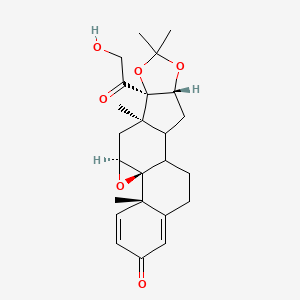
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide” is a chemical compound with the molecular formula C24H30O6 . It is an impurity of Triamcinolone Acetonide, a glucocorticoid used for the treatment of asthma and allergy .
Molecular Structure Analysis
The molecular weight of “9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide” is 414.5 g/mol . The IUPAC name for this compound is (1S,3S,5R,6R,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one .Physical And Chemical Properties Analysis
The compound is soluble in Chloroform and DMSO . It has a melting point of 211-217°C .Applications De Recherche Scientifique
Analytical Methodologies
Identification of Related Substances : A high-performance liquid chromatography (HPLC) method was developed to analyze related substances in triamcinolone acetonide. This study identified 9 alpha-bromo desonide and hypothesized the possible identification of 9 beta, 11 beta-epoxide of desonide (Cavina et al., 1992).
Preparation for PET Studies : Triamcinolone acetonide was labeled with carbon-11 for use in PET studies to evaluate the effectiveness of various dosage methods and the kinetics of absorption and distribution (Berridge et al., 1994).
Chemical Transformations and Synthesis
Synthesis of Related Compounds : Research on the synthesis of N-acetoxy-N-benzoyl-2-aminofluorene, an ultimate carcinogen by LTA oxidation of alpha-phenyl-N-(2-aminofluorenyl)nitrone, and N-(2 '-deoxyguanosin-8-yl)-2-aminofluorene provides insights into chemical transformations related to epoxides (Mallesha et al., 2004).
Epoxy Sterol Synthesis : The synthesis of 9 alpha,11 alpha-epoxy-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol, a marine sterol, was achieved from cholesta-5,7-dien-3 beta-ol, demonstrating the chemical processes involved in creating epoxy steroids (Migliuolo et al., 1991).
Pharmacological Applications
Treatment of Hypertrophic Scars and Keloids : Triamcinolone (9-a-fluorohydrocortisone acetonide) was used in the treatment of hypertrophic scars and keloids, showing positive responses in about 90% of cases (Ketchum et al., 1967).
Metabolic Fate in Animals : A study on the metabolic fate of 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione cyclic 16,17-acetal with 2(-14)C-acetone, triamcinolone acetonide (TA) in rabbits, dogs, monkeys, and rats found that the metabolic processes were qualitatively similar across all species (Gordon & Morrison, 1978).
Propriétés
IUPAC Name |
(1S,3S,5R,6R,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-20(2)28-18-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15)19(29-23)11-22(16,4)24(18,30-20)17(27)12-25/h7-9,15-16,18-19,25H,5-6,10-12H2,1-4H3/t15?,16?,18-,19+,21+,22-,23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOLPAAORRPVAA-PWFYYWCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]3[C@]4(O3)C(C1C[C@@H]5[C@@]2(OC(O5)(C)C)C(=O)CO)CCC6=CC(=O)C=C[C@]46C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39672-75-8 |
Source


|
| Record name | (9β,11β,16α)-9,11-epoxy-21-hydroxy-16, 17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

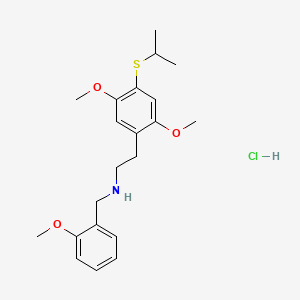
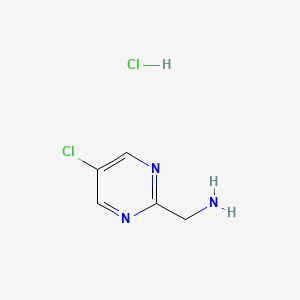
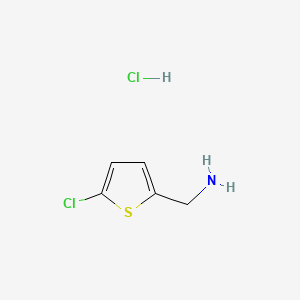

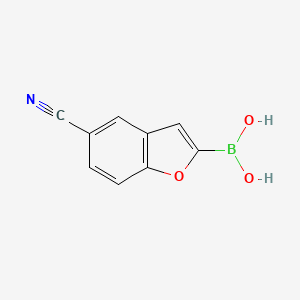
![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

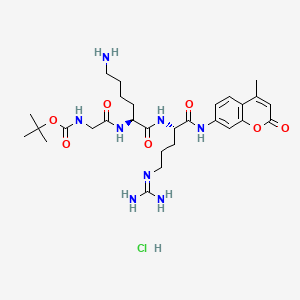


![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)
